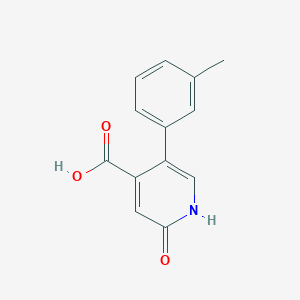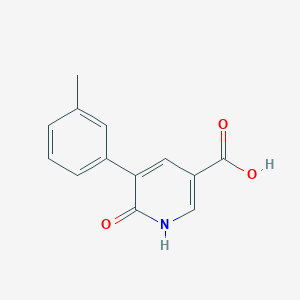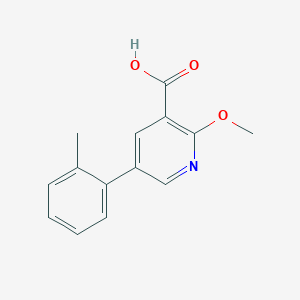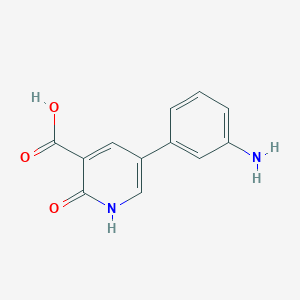
4-(3-Aminophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)picolinic acid, or 3-APA, is an organic compound with the molecular formula C9H9NO2. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has been widely studied due to its potential applications in a variety of fields, including medicine and biochemistry. In
Applications De Recherche Scientifique
3-APA has been widely used in scientific research due to its potential applications in a variety of fields. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used as a substrate in studies of enzyme kinetics, as a ligand in binding studies, and as a fluorescent probe in studies of protein-protein interactions. In addition, 3-APA has been used in studies of the mechanisms of drug action and as a model compound for the design of new drugs.
Mécanisme D'action
The mechanism of action of 3-APA is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, resulting in changes in their activity and/or conformation. It is also believed to interact with DNA and RNA, resulting in changes in gene expression. In addition, 3-APA is thought to interact with cell membranes, altering their permeability and thus affecting the uptake and release of various molecules.
Biochemical and Physiological Effects
3-APA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. In addition, it has been shown to affect the expression of a number of genes, including those involved in cell proliferation and apoptosis. Furthermore, 3-APA has been shown to have an effect on cell viability and to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-APA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and is not toxic, making it safe to handle in the laboratory. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, making it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of 3-APA on a given system.
Orientations Futures
There are a variety of potential future directions for the use of 3-APA in scientific research. For example, it could be used to study the mechanism of action of various drugs, as well as to design new drugs. In addition, it could be used to study the effects of various environmental toxins on cells and organisms. Furthermore, it could be used to study the effects of various genetic mutations on cellular processes. Finally, it could be used to develop new methods for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals.
Méthodes De Synthèse
3-APA can be synthesized from various starting materials, such as 4-aminophenol, picolinic acid, and 1,3-diaminobenzene. The most common method for the synthesis of 3-APA is a three-step reaction sequence involving the condensation of 4-aminophenol with picolinic acid, followed by the oxidation of the resulting amide with hydrogen peroxide and the hydrolysis of the product. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
4-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAKULROMLSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














